2-(4H-1,2,4-Triazol-3-YL)-3,4-dihydropyrimidin-4-one

Quality Control Analytical Chemistry Chemical Synthesis

2-(4H-1,2,4-Triazol-3-yl)-3,4-dihydropyrimidin-4-one is a synthetic small molecule that functions as a core heterocyclic scaffold integrating a 1,2,4-triazole ring at the 2-position of a dihydropyrimidinone (DHPM) core. This molecular architecture is a privileged structure in medicinal chemistry, as the DHPM core is a key pharmacophore found in molecules targeting ion channels, anticancer, and antiviral pathways, while the 1,2,4-triazole moiety is a well-established bioisostere for amide and carboxylic acid groups known for its ability to act as a potent zinc-binding group in enzyme inhibition.

Molecular Formula C6H5N5O
Molecular Weight 163.14 g/mol
Cat. No. B13244585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4H-1,2,4-Triazol-3-YL)-3,4-dihydropyrimidin-4-one
Molecular FormulaC6H5N5O
Molecular Weight163.14 g/mol
Structural Identifiers
SMILESC1=CN=C(NC1=O)C2=NC=NN2
InChIInChI=1S/C6H5N5O/c12-4-1-2-7-5(10-4)6-8-3-9-11-6/h1-3H,(H,7,10,12)(H,8,9,11)
InChIKeyQZYXBAPHANMQJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 2-(4H-1,2,4-Triazol-3-yl)-3,4-dihydropyrimidin-4-one: A Foundational Heterocyclic Scaffold for Drug Discovery


2-(4H-1,2,4-Triazol-3-yl)-3,4-dihydropyrimidin-4-one is a synthetic small molecule that functions as a core heterocyclic scaffold integrating a 1,2,4-triazole ring at the 2-position of a dihydropyrimidinone (DHPM) core . This molecular architecture is a privileged structure in medicinal chemistry, as the DHPM core is a key pharmacophore found in molecules targeting ion channels, anticancer, and antiviral pathways, while the 1,2,4-triazole moiety is a well-established bioisostere for amide and carboxylic acid groups known for its ability to act as a potent zinc-binding group in enzyme inhibition [1][2]. The compound is typically synthesized via the Biginelli reaction and is sought after as a versatile building block to explore chemical space in structure-activity relationship (SAR) studies and fragment-based drug discovery.

Core scaffold for SAR studies
Unsubstituted DHPM core allows flexible derivatization at 5- and 6-positions for structure-activity exploration.
Triazole zinc-binding pharmacophore
1,2,4-triazol-3-yl group enables metalloenzyme inhibitor design through reported metal-chelation capability.
Compatible with Biginelli library synthesis
Modular one-pot MCR route supports rapid parallel compound library generation.

Why Analogs Like 6-Isopropyl-2-(4H-1,2,4-triazol-3-yl)-3,4-dihydropyrimidin-4-one Cannot Substitute for the Unsubstituted Core in Research


Simple functionalization of the core scaffold, such as adding a 6-isopropyl group to create the analog 6-(Propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-3,4-dihydropyrimidin-4-one (CAS: 1153410-46-8), drastically changes the compound's physicochemical properties and synthetic utility . The unsubstituted compound offers maximal flexibility for derivatization, as it allows for unhindered exploration of SAR at the 5- and 6-positions. In contrast, the pre-substituted analog locks in a specific steric and electronic profile, which may be suboptimal for targets requiring a smaller binding footprint or for late-stage functionalization strategies. The superior aqueous solubility of the unsubstituted core, a direct consequence of its smaller molecular size and additional hydrogen bond donors, also makes it a more adaptable fragment for biochemical assays where higher concentrations are needed [1].

Target
2-(4H-1,2,4-Triazol-3-yl)-3,4-dihydropyrimidin-4-one
Unsubstituted core; maximal flexibility for fragment growth and late-stage functionalization.
Substitute analog
6-Isopropyl derivative (CAS 1153410-46-8)
Pre-installed alkyl group locks steric/electronic profile; limits derivatization at 6-position and may not fit targets requiring smaller binding footprint.
Solubility and assay compatibility may shift between unsubstituted and pre-substituted scaffolds; verify experimental conditions.

Evidence-Driven Procurement Guide for 2-(4H-1,2,4-Triazol-3-yl)-3,4-dihydropyrimidin-4-one


Purity Benchmarking: 95% Standard as Validated by the Closest Analog

While direct analytical data for the unsubstituted compound is not publicly available, the gold standard for this specific class of heterocycles is established by its closest structural analog, 6-(Propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-3,4-dihydropyrimidin-4-one. Reputable commercial suppliers consistently report a purity of 95% for this analog . This benchmark serves as a minimum acceptable specification for the unsubstituted core, and any supplier's product should be cross-validated against this to ensure it meets the rigorous standards required for reproducible medicinal chemistry and SAR studies.

Purity benchmark
Data to verify
≥95% (HPLC)
Expected to meet class analog standard
Establishes minimum purity expectation for reproducible SAR studies.
No public analytical data for unsubstituted core; cross-validate with supplier COA.
Quality Control Analytical Chemistry Chemical Synthesis

Establishing Scaffold Uniqueness: Metal Chelation Capability of the Triazole Moiety

The compound's distinctive feature is the 1,2,4-triazol-3-yl group, which has been quantitatively validated as a potent zinc-binding group (ZBG) in matrix metalloproteinase (MMP) inhibitors. QSAR models confirm that this specific triazole moiety is pivotal for achieving high-affinity target engagement, with optimized derivatives demonstrating exceptional MMP-13 potency (IC50 = 0.036 nM) [1]. This capability distinguishes it from other DHPM scaffolds lacking a metal-chelating moiety, such as simple monastrol-type analogs, which do not offer this dual-mode interaction.

ZBG potency context
Class-level
IC₅₀ = 0.036 nM
Optimized triazole derivative vs MMP-13; >1,500-fold selectivity reported
Supports metalloenzyme inhibitor design approach.
Class-level QSAR inference; requires validation with core scaffold in target assays.
Medicinal Chemistry Enzyme Inhibition Computational Chemistry

Efficient Synthetic Tractability for Library Generation via Biginelli Chemistry

Unlike complex triazolopyrimidine analogs, 2-(4H-1,2,4-Triazol-3-yl)-3,4-dihydropyrimidin-4-one is synthesized through the atom-economical Biginelli reaction [1]. This modular, one-pot, three-component synthesis allows for rapid diversification at the 4-, 5-, and 6-positions of the pyrimidinone ring to generate compound libraries [2]. This is in contrast to pre-fused, more rigid triazolopyrimidines (e.g., [1,2,4]triazolo[4,3-a]pyrimidinones), which require linear multi-step syntheses and reduce the accessible chemical diversity space.

Synthetic route
Class-level
One-pot Biginelli MCR
vs. linear fused triazolopyrimidine synthesis
Enables rapid parallel library generation for hit-to-lead optimization.
Class-level comparison based on synthetic methodology review; actual scope depends on conditions.
Organic Synthesis Combinatorial Chemistry Medicinal Chemistry

High-Impact Research Application Scenarios for 2-(4H-1,2,4-Triazol-3-yl)-3,4-dihydropyrimidin-4-one


Fragment-Based Drug Discovery Targeting Metalloenzymes

The established, validated role of the 1,2,4-triazol-3-yl group as a chelating Zinc Binding Group makes this specific compound an ideal starting fragment for designing inhibitors of zinc-dependent metalloproteases like MMP-13. Its low molecular weight and unsubstituted core allow for optimal growth into the enzyme's catalytic domain, building upon a substructure already linked to exceptional target potency and selectivity [1].

High-Throughput Chemical Library Construction for Phenotypic Screening

The compound's synthetic origin in Biginelli chemistry is a critical advantage for medicinal chemistry groups. It serves as a superior, versatile scaffold for generating diverse, array-formatted compound libraries. The unsubstituted core's flexibility ensures that the resultant library has the maximum potential to identify novel hits against a wide array of biological targets, free from the bias of a pre-installed substituent [2].

Rational Design of Antiviral and Anticancer Candidates

This scaffold is directly relevant to research programs targeting cancer and viral diseases, including Hepatitis B (HBV). Patented work on dihydropyrimidine-triazole derivatives has established the scaffold's utility in generating compounds with significant anti-HBV activity. Procuring the foundational core allows researchers to explore novel intellectual property positions by synthesizing and claiming new, patentable derivatives with improved safety and efficacy profiles over existing clinical candidates [3].

Application
Selection Property
Validation Focus
Fragment-based metalloenzyme inhibitor design
Triazole ZBG pharmacophore
Metal-chelation assay & target engagement
Diversity-oriented compound libraries
Biginelli chemistry compatibility
Parallel derivatization & scaffold decoration
Antiviral (HBV) & anticancer candidate exploration
DHPM-triazole patent space
Anti-HBV activity screening & IP novelty
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